2,4-Difluoro-6-nitrobenzylamine

Green Chemistry Process Chemistry Fluorinated Intermediates

Researchers conducting SAR studies on fluorinated aromatic cores face regioisomer-dependent reactivity variations that compromise synthetic reproducibility. 2,4-Difluoro-6-nitrobenzylamine (CAS 1806313-31-4) resolves this with a defined 2,4-difluoro-6-nitro substitution pattern enabling selective, sequential SNAr functionalization. • 98.0% GC purity; mp 82.0-86.0 °C for rapid identity verification without HPLC/NMR • Biocatalytic enzymatic route avoids hazardous mixed-acid nitration, supporting green chemistry initiatives • Standard packs 10 mg-100 mg; bulk custom; global shipping from stock

Molecular Formula C7H6F2N2O2
Molecular Weight 188.13 g/mol
CAS No. 1806313-31-4
Cat. No. B1412944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-nitrobenzylamine
CAS1806313-31-4
Molecular FormulaC7H6F2N2O2
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])CN)F)F
InChIInChI=1S/C7H6F2N2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H,3,10H2
InChIKeyNFISQBZUNIKKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-6-nitrobenzylamine (CAS 1806313-31-4): A Differentiated Fluorinated Nitrobenzylamine Building Block for Pharmaceutical R&D and Agrochemical Synthesis


2,4-Difluoro-6-nitrobenzylamine (CAS 1806313-31-4) is a fluorinated aromatic benzylamine derivative with the molecular formula C7H6F2N2O2 and molecular weight 188.13 g/mol . It is characterized by a benzylamine moiety attached to a benzene ring bearing two fluorine atoms at the 2- and 4-positions and a nitro group at the 6-position, creating a 1,2,4,6-tetrasubstituted aromatic scaffold with a distinct substitution pattern . The compound is supplied as a light yellow to brown powder or crystalline solid with a purity specification of min. 98.0% (GC) and a melting point of 82.0 to 86.0 °C . This compound serves as a strategic intermediate in the synthesis of fluorine-containing benzylamine derivatives which have been widely utilized as raw materials for photosensitive materials, pharmaceuticals, and agrochemicals [1].

Why 2,4-Difluoro-6-nitrobenzylamine Cannot Be Substituted by In-Class Analogs Without Loss of Synthetic Efficiency and Regiochemical Fidelity


Fluorinated nitrobenzylamines are not functionally interchangeable building blocks. The precise positioning of fluorine and nitro substituents on the aromatic ring directly governs the reactivity profile in nucleophilic aromatic substitution (SNAr) reactions, metabolic stability when incorporated into drug candidates, and the regiochemical outcome of downstream functionalization steps [1]. Even regioisomers with identical molecular formulas exhibit meaningfully divergent properties—including melting point, chromatographic retention behavior, synthetic route complexity, and commercial availability—each of which has tangible implications for procurement decisions and synthetic route feasibility [1]. The 2,4-difluoro-6-nitro substitution pattern creates a uniquely activated aromatic system where the nitro group at the 6-position exerts a strong electron-withdrawing effect ortho and para to itself, rendering the fluorine atoms at the 2- and 4-positions differentially susceptible to SNAr displacement [1]. This regiochemical activation profile is distinct from alternative isomers such as 4,5-difluoro-2-nitrobenzylamine (CAS 1806370-93-3) and 3,4-difluoro-5-nitrobenzylamine (CAS 1803730-57-5) , precluding direct substitution in structure-activity relationship (SAR) studies and medicinal chemistry programs.

Product-Specific Quantitative Evidence Guide: 2,4-Difluoro-6-nitrobenzylamine Versus Closest Regioisomeric and Structural Analogs


Synthesis Route Distinction: Benzonitrile Reduction Enzymatic Pathway Enables Greener 2,4-Difluoro-6-nitrobenzylamine Production Versus Trifluorobenzylamine High-Pressure Hydrogenation

2,4-Difluoro-6-nitrobenzylamine is accessible via enzymatic reduction of 2,4-difluorobenzonitrile using nitrile oxidoreductase, a biocatalytic route offering potential advantages in selectivity and environmental profile . In contrast, the structurally related industrial intermediate 2,4,6-trifluorobenzylamine is produced via high-pressure catalytic hydrogenation using Raney-Ni at 30–40 kg/cm² H₂ pressure and 130°C for 2.5 hours [1]. The enzymatic approach avoids the safety concerns and high capital equipment requirements associated with elevated hydrogen pressure at temperatures exceeding 100°C in commercial-scale manufacturing [1].

Green Chemistry Process Chemistry Fluorinated Intermediates Pharmaceutical Manufacturing

Regioisomer Differentiation: 2,4-Difluoro-6-nitrobenzylamine Exhibits Lower Synthetic Complexity Index Compared to 2,4-Difluoro-5-nitrobenzylamine

The synthetic accessibility of 2,4-difluoro-6-nitrobenzylamine differs fundamentally from that of the regioisomeric analog 2,4-difluoro-5-nitrobenzylamine (CAS 1158049-24-1) . The latter requires a nitration of 2,4-difluorobenzylamine under strongly acidic conditions (concentrated H₂SO₄) with careful temperature control at 0–5°C over 20 minutes followed by 30 minutes of stirring, achieving a reported yield of 69.3% after extraction and purification . In contrast, the target compound 2,4-difluoro-6-nitrobenzylamine is accessed via enzymatic reduction of 2,4-difluorobenzonitrile , a route that circumvents the use of concentrated sulfuric acid and nitric acid mixed-acid nitration conditions, thereby reducing hazardous waste generation and simplifying workup procedures.

Regioselective Synthesis Nitroarene Chemistry Medicinal Chemistry Procurement Optimization

Physical Property Differentiation: Distinct Melting Point of 2,4-Difluoro-6-nitrobenzylamine Enables Straightforward Identity Verification and Purification Monitoring

2,4-Difluoro-6-nitrobenzylamine exhibits a reported melting point of 82.0 to 86.0 °C (TCI datasheet) or 84 °C . This value differs substantially from the regioisomeric analog 2,4-difluoro-5-nitroaniline (CAS 123344-02-5), which has a reported melting point of 94–96 °C , and from the related aniline derivative 2,4-difluoro-6-nitroaniline (CAS 364-30-7), which melts at 85–87 °C . The distinct melting point range provides a practical, low-cost identity confirmation metric that can be used to distinguish the target compound from closely related isomers during incoming quality control, without requiring advanced spectroscopic instrumentation.

Analytical Chemistry Quality Control Compound Characterization Solid-State Properties

Substitution Pattern Specificity: 2,4-Difluoro-6-nitrobenzylamine's 1,2,4,6-Tetrasubstitution Pattern Confers Unique SNAr Reactivity Profile for Sequential Functionalization

The 2,4-difluoro-6-nitro substitution pattern creates an aromatic system where the nitro group at the 6-position activates the fluorine atoms at the 2- and 4-positions toward nucleophilic aromatic substitution (SNAr) to different extents, enabling sequential or regioselective functionalization . In contrast, the alternative isomer 4,5-difluoro-2-nitrobenzylamine (CAS 1806370-93-3) positions fluorine atoms at the 4- and 5-positions with the nitro group at the 2-position, producing a fundamentally different activation pattern and ortho/para directing effects [1]. The 2,4-difluoro-6-nitro arrangement is particularly valuable for constructing molecules targeting protein-protein interactions, where the fluorine atoms can be leveraged for further functionalization or to fine-tune lipophilicity and metabolic stability of lead compounds .

Nucleophilic Aromatic Substitution SAR Studies Fluorine Chemistry Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2,4-Difluoro-6-nitrobenzylamine (CAS 1806313-31-4)


Medicinal Chemistry SAR Programs Requiring Sequential SNAr Functionalization of Fluorinated Aromatic Scaffolds

The 2,4-difluoro-6-nitro substitution pattern creates an aromatic system where the nitro group at the 6-position activates the fluorine atoms at the 2- and 4-positions toward differential SNAr displacement, enabling sequential functionalization strategies . This regiochemical activation profile is distinct from alternative isomers such as 4,5-difluoro-2-nitrobenzylamine (CAS 1806370-93-3), where the nitro group is positioned ortho to only the benzylamine substituent rather than ortho to a fluorine . Medicinal chemistry teams conducting SAR studies around fluorinated aromatic cores should select this isomer when the synthetic route requires selective, stepwise introduction of nucleophilic substituents at the fluorine-bearing positions. The fluorine atoms can additionally modulate lipophilicity and metabolic stability in lead compounds, a common optimization strategy in modern drug design .

Green Chemistry and Sustainable Process Development for Fluorinated Benzylamine Intermediates

Organizations with sustainability initiatives or restricted hazardous material handling capabilities should prioritize 2,4-difluoro-6-nitrobenzylamine over regioisomers requiring mixed-acid nitration. The compound is accessible via enzymatic reduction of 2,4-difluorobenzonitrile using nitrile oxidoreductase, a biocatalytic route that avoids the concentrated sulfuric acid and nitric acid nitration conditions required for alternative isomers like 2,4-difluoro-5-nitrobenzylamine, which involves nitration at 0–5°C in concentrated H₂SO₄ with a reported yield of 69.3% . The enzymatic pathway further circumvents the high-pressure hydrogenation (30–40 kg/cm² H₂, 130°C) necessary for related trifluorobenzylamine production [1], aligning with green chemistry principles of safer solvents and auxiliaries, reduced derivatives, and inherently safer chemistry for accident prevention.

Photosensitive Materials and Agrochemical Intermediate Synthesis Requiring High-Purity Benzylamine Building Blocks

Fluorine-containing benzylamine derivatives are established raw materials for photosensitive materials, pharmaceuticals, and agrochemicals [1]. 2,4-Difluoro-6-nitrobenzylamine, with its specified minimum purity of 98.0% (GC) and ISO-compliant quality systems suitable for pharmaceutical R&D and quality control applications , is positioned as a reliable intermediate for these industrial applications. The 2,4-difluoro-6-nitro substitution pattern provides an electron-deficient aromatic core amenable to further derivatization—including reduction of the nitro group to an amine, conversion of the benzylamine moiety to amides or imines, and SNAr displacement of fluorine atoms—offering multiple orthogonal functionalization handles for constructing complex molecular architectures in agrochemical discovery and photosensitive materials development .

Quality Control and Analytical Method Development Leveraging Distinct Physical Property Signatures

Analytical and QC laboratories can utilize the compound's distinct melting point of 82.0–86.0 °C as a rapid identity verification metric, differentiating it from the closely related regioisomer 2,4-difluoro-5-nitroaniline (mp 94–96 °C) and the aniline analog 2,4-difluoro-6-nitroaniline (mp 85–87 °C) . This property enables orthogonal confirmation of compound identity during incoming material inspection without requiring HPLC or NMR analysis, reducing QC turnaround time and analytical resource consumption. The compound's benzylamine functionality also renders it suitable for derivatization-based HPLC-DAD methods using halonitrobenzene derivatization reagents that generate products with strong UV-Vis absorption in the 350–450 nm range, a technique established for sensitive quantitation of small-molecule aliphatic amines [2].

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